molecular formula C18H16N4O3S B2946011 N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021119-93-6

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No. B2946011
CAS RN: 1021119-93-6
M. Wt: 368.41
InChI Key: VWFRWOJEGXRMFD-UHFFFAOYSA-N
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Description

“N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide” is a chemical compound. It seems to be a derivative of pyrimidine . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine core, which is a ring-like structure that includes nitrogen atoms .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is part of a broader class of compounds that exhibit versatile chemical properties, enabling the synthesis of novel compounds with potential applications in various fields, including medicinal chemistry and materials science. One study reports the facile synthesis of novel compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. This synthesis involves a series of reactions including regiospecific conversion of ester functionalities, oxidation, hydrazine reaction, intramolecular cyclization, and finally, hydrolysis and rearrangement to produce a variety of derivatives (Koza et al., 2013).

Antimicrobial and Antitumor Activities

Compounds within this chemical class have been evaluated for their antimicrobial and antitumor activities. For instance, derivatives have been synthesized with an emphasis on generating novel azines and azolotriazines, which were tested for antimicrobial properties (Sanad & Mekky, 2018). Similarly, the synthesis and reactivity of related compounds, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, have been explored, leading to derivatives that undergo various electrophilic and nucleophilic substitution reactions, potentially offering pathways to novel therapeutics (Aleksandrov & El’chaninov, 2017).

Inhibition of Vascular Endothelial Growth Factor Receptor-2

A specific derivative, identified as a substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, has shown potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This compound demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models, presenting a promising avenue for cancer therapy (Borzilleri et al., 2006).

Anti-Inflammatory and Molecular Docking Studies

Additionally, the anti-inflammatory properties of related compounds have been assessed, with some showing significant activity in in vivo models. These studies also involve in silico molecular docking to understand the interactions with target proteins, providing insights into their potential mechanisms of action (Boukharsa et al., 2018).

properties

IUPAC Name

N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-16(19-11-14-7-4-10-25-14)12-26-17-9-8-15(21-22-17)20-18(24)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFRWOJEGXRMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

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